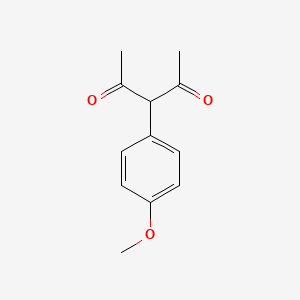

3-(4-Methoxyphenyl)pentane-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

72969-10-9 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)pentane-2,4-dione |

InChI |

InChI=1S/C12H14O3/c1-8(13)12(9(2)14)10-4-6-11(15-3)7-5-10/h4-7,12H,1-3H3 |

InChI Key |

FTWJIUPWEQSDSF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=C(C=C1)OC)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 3 4 Methoxyphenyl Pentane 2,4 Dione

Development and Optimization of Synthetic Routes for 3-(4-Methoxyphenyl)pentane-2,4-dione

The synthesis of this compound can be achieved through several strategic routes, with a focus on efficiency and the introduction of the aryl moiety at the C3 position of the pentane-2,4-dione backbone.

Copper-Catalyzed Arylation Approaches to this compound Synthesis

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, represent a robust method for the C-arylation of active methylene (B1212753) compounds like pentane-2,4-dione. beilstein-journals.orgwikipedia.orgorganic-chemistry.org This approach typically involves the reaction of an aryl halide with the β-diketone in the presence of a copper catalyst. Research has demonstrated that sodium enolates of β-dicarbonyl compounds can be selectively arylated with aryl iodides in the presence of copper(I) iodide (CuI), proving to be a general and useful procedure. unirioja.es

The use of copper oxide nanoparticles (CuO-NPs) has emerged as an efficient, facile, and economical heterogeneous catalytic system for this transformation. beilstein-journals.org In a model reaction, iodobenzene (B50100) and acetylacetone (B45752) were reacted in a 1:3 ratio with cesium carbonate (Cs₂CO₃) as the base and CuO-nanoparticles (10 mol %) as the catalyst in dimethyl sulfoxide (B87167) (DMSO) at 80 °C, yielding 3-phenylpentane-2,4-dione in 80% yield. beilstein-journals.org This methodology has been applied to various aryl halides, with findings indicating that aryl halides bearing electron-withdrawing groups exhibit greater reactivity and yield better results compared to those with electron-donating groups. beilstein-journals.org

Below is a table summarizing the results of the CuO-nanoparticle catalyzed C-arylation of acetylacetone with various aryl iodides.

| Aryl Iodide | Product | Time (h) | Yield (%) |

|---|---|---|---|

| p-Iodoanisole | This compound | 12 | 79 |

| p-Iodonitrobenzene | 3-(4-Nitrophenyl)pentane-2,4-dione | 6 | 83 |

| p-Methyliodobenzene | 3-p-Tolylpentane-2,4-dione | 10 | 78 |

| m-Trifluoromethyliodobenzene | 3-(3-Trifluoromethyl-phenyl)-pentane-2,4-dione | 7 | 81 |

| o-Iodomethylbenzene | 3-o-Tolyl-pentane-2,4-dione | 11 | 76 |

Data sourced from a study on C-Arylation reactions catalyzed by CuO-nanoparticles. beilstein-journals.org

Exploration of Finkelstein Reaction-Based Methodologies for 3-Substituted Pentane-2,4-diones

The Finkelstein reaction, which involves the exchange of a halogen atom, can be strategically employed in the synthesis of 3-substituted pentane-2,4-diones. researchgate.net This method proposes the conversion of cheaper and more readily available chloro derivatives into more reactive iodo derivatives in situ. researchgate.net This approach is particularly useful as organic iodides are generally more reactive alkylating agents than their chloro or bromo counterparts.

A novel and efficient method for the synthesis of 3-substituted derivatives of pentane-2,4-dione is based on the Finkelstein reaction, where highly polar organic solvents are typically suggested as the ideal reaction media. researchgate.net However, research has shown that industrially utilized ketones, such as methyl isobutyl ketone (MIBK), can also be effectively used. The use of MIBK as a solvent allows for the azeotropic removal of water from the reaction mixture, which is advantageous when using moisture-sensitive alkylating agents. researchgate.net

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

In line with the growing importance of sustainable chemistry, several green methodologies can be applied to the synthesis of this compound and related compounds. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Mechanochemistry: Solvent-free mechanochemical reactions, conducted via ball milling, offer a promising green alternative to traditional solution-based chemistry. researchgate.net This technique eliminates the need for large volumes of solvents, minimizes waste, and can lead to unique reaction pathways that are not achievable in solution. researchgate.net Mechanochemical methods have been successfully applied to arylation and vinylation reactions, sometimes resulting in markedly higher yields compared to their solution-based counterparts. su.se

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation is another green chemistry tool that can accelerate reaction rates and improve yields. nih.govnih.govresearchgate.netyoutube.com Sonication has been successfully employed in the synthesis of various heterocyclic and other organic compounds, often leading to shorter reaction times and higher efficiency compared to conventional heating methods. nih.gov This technique could potentially be applied to the synthesis of this compound to enhance the reaction efficiency.

Functionalization and Derivatization Reactions of the this compound Scaffold

The this compound scaffold, with its reactive β-dicarbonyl moiety, serves as a valuable precursor for the synthesis of a wide range of derivatives, most notably heterocyclic compounds.

Synthesis of Heterocyclic Compounds from this compound (e.g., Pyrazoles, Isoxazoles)

The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) or hydroxylamine (B1172632) is a general and widely used procedure for the synthesis of pyrazoles and isoxazoles, respectively. unirioja.es These heterocyclic systems are of significant interest due to their presence in many biologically active molecules.

Pyrazoles: The condensation of 3-substituted pentane-2,4-diones with hydrazine hydrate, often in refluxing ethanol, provides a straightforward route to substituted pyrazoles. unirioja.es This reaction is a variant of the well-known Knorr pyrazole (B372694) synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

The following table presents examples of pyrazoles synthesized from various 3-substituted pentane-2,4-diones.

| Starting β-Diketone | Product | Yield (%) |

|---|---|---|

| 3-[4-(n-Decyloxy)phenyl]methyl-pentane-2,4-dione | 4-[4-(n-Decyloxy)phenyl]methyl-3,5-dimethylpyrazole | 59 |

| 3-[2-[4-(n-Decyloxy)phenyl]ethyl]-pentane-2,4-dione | 4-[2-[4-(n-Decyloxy)phenyl]ethyl]-3,5-dimethylpyrazole | 62 |

| 3-[4-(n-Decyloxy)phenyl]-pentane-2,4-dione | 4-[4-(n-Decyloxy)phenyl]-3,5-dimethylpyrazole | 89 |

Data adapted from a study on the synthesis of 3-substituted pentane-2,4-diones as liquid crystal intermediates. unirioja.es

Isoxazoles: Analogous to pyrazole synthesis, isoxazoles can be prepared by the cyclization of 1,3-dicarbonyl compounds with hydroxylamine. nih.govbeilstein-journals.orgorganic-chemistry.orgbohrium.com The reaction of this compound with hydroxylamine would be expected to yield the corresponding 4-(4-methoxyphenyl)-3,5-dimethylisoxazole. Various methods for isoxazole (B147169) synthesis have been developed, including those that proceed under mild conditions and offer high regioselectivity. nih.govbeilstein-journals.orgorganic-chemistry.orgbohrium.com

Exploration of Substitution and Condensation Reactions for Novel this compound Derivatives

The active methylene group at the C3 position of the pentane-2,4-dione scaffold, when unsubstituted, is amenable to various substitution reactions. For the already substituted this compound, further derivatization can be achieved through reactions involving the carbonyl groups or the aromatic ring.

Condensation Reactions: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. researchgate.netwikipedia.org While the C3 position of this compound is substituted, the methyl groups of the acetyl functions can potentially participate in condensation reactions under certain conditions. More commonly, the parent compound, acetylacetone, undergoes Knoevenagel condensation with aromatic aldehydes to form 3-arylidene-2,4-pentanediones. researchgate.net For instance, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in the presence of piperidine (B6355638) as a base is a classic example of a Knoevenagel condensation. wikipedia.org

Substitution Reactions: The aromatic methoxy (B1213986) group on the phenyl ring of this compound can be a site for further functionalization. For example, demethylation to the corresponding phenol (B47542) would open up possibilities for a wide range of O-alkylation and O-acylation reactions, allowing for the introduction of diverse functional groups and the synthesis of a library of novel derivatives. unirioja.es

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 3 4 Methoxyphenyl Pentane 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Tautomeric Analysis of 3-(4-Methoxyphenyl)pentane-2,4-dione

NMR spectroscopy is a powerful tool for studying the tautomeric equilibrium and conformational dynamics of 1,3-dicarbonyl compounds. researchgate.net The technique can distinguish between the distinct chemical environments of the keto and enol forms and provide quantitative data on their relative populations. nih.gov

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals for each tautomer of this compound.

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons. For the enol tautomer, a cross-peak would be expected between the enolic proton and any coupled protons, though such coupling is often not observed due to the proton's lability. In the aromatic region, correlations between the ortho and meta protons of the 4-methoxyphenyl (B3050149) group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the definitive assignment of the methyl carbons, the methoxy (B1213986) carbon, and the carbons of the aromatic ring.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the dominant enol tautomer in a typical deuterated solvent like CDCl₃.

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| Enolic OH | ~16-17 | - | C=O, C=C |

| Methyl (CH₃) | ~2.1 | ~25 | C=O, C=C |

| Methine (Ar-CH) | - | ~100 | - |

| Aromatic (ortho to OMe) | ~7.4 | ~130 | Methoxy C, Aromatic Quaternary C |

| Aromatic (meta to OMe) | ~6.9 | ~114 | Methoxy C, Aromatic Methine C |

| Methoxy (OCH₃) | ~3.8 | ~55 | Aromatic C (ortho) |

| Carbonyl (C=O) | - | ~190 | Methyl H, Enolic OH |

| Olefinic (C=C) | - | ~105 | Methyl H, Enolic OH |

Dynamic NMR (DNMR) studies, often involving variable-temperature experiments, provide insight into the kinetics and thermodynamics of the keto-enol tautomerism. dntb.gov.ua For this compound, the equilibrium between the diketo and the chelated enol form can be investigated.

The position of this equilibrium is highly dependent on the solvent. nih.gov In non-polar solvents, the enol form is favored as the intramolecular hydrogen bond is preserved. In polar, protic solvents, the enol percentage may decrease due to competing intermolecular hydrogen bonds with the solvent. The strength of the intramolecular hydrogen bond in the enol tautomer can be inferred from the chemical shift of the enolic proton; a more downfield shift (e.g., >16 ppm) indicates a stronger hydrogen bond.

By acquiring NMR spectra at different temperatures, the rate of interconversion between the keto and enol tautomers can be determined. At low temperatures, the exchange is slow, and separate signals for both tautomers may be observed. As the temperature increases, the exchange rate increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal. Analysis of these line-shape changes allows for the calculation of the activation energy (Ea) for the tautomerization process. dntb.gov.ua

Mass Spectrometry Fragmentation Pathway Analysis of this compound and its Derivatives

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through fragmentation analysis. bris.ac.uk For this compound (molecular weight: 206.24 g/mol ), electron ionization (EI) or chemical ionization (CI) would likely be used.

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 206. Subsequent fragmentation would likely proceed through characteristic pathways for β-diketones and aromatic ethers. chemguide.co.uklibretexts.org

Plausible Fragmentation Pathways:

Loss of a methyl radical (•CH₃): Cleavage of a terminal methyl group from one of the acetyl moieties would result in a fragment ion at m/z = 191.

Loss of an acetyl radical (•COCH₃): A common fragmentation for ketones, this would lead to a significant peak at m/z = 163.

McLafferty Rearrangement: If applicable to the enol form, this could lead to specific neutral losses.

Cleavage of the methoxy group: Loss of a methyl radical from the methoxy group would yield a fragment at m/z = 191, while loss of a methoxy radical (•OCH₃) would result in an ion at m/z = 175.

Formation of a tropylium (B1234903) ion: Rearrangement and fragmentation of the methoxyphenyl group could lead to characteristic aromatic ions.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 206 | [C₁₂H₁₄O₃]⁺• (Molecular Ion) | - |

| 191 | [C₁₁H₁₁O₃]⁺ | •CH₃ |

| 163 | [C₁₀H₇O₂]⁺ | •COCH₃ |

| 135 | [C₉H₁₁O]⁺ | C₃H₃O₂• |

| 121 | [C₇H₅O₂]⁺ | C₅H₉O• |

X-ray Crystallography Methodologies for Solid-State Structural Determination of this compound and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govmdpi.com A single-crystal X-ray diffraction study of this compound would reveal its solid-state tautomeric form, bond lengths, bond angles, and intermolecular interactions.

Based on studies of similar β-diketones, the compound is expected to crystallize in the enol form, stabilized by the intramolecular O-H···O hydrogen bond. The analysis would provide precise measurements of:

The Chelate Ring: The six-membered ring formed by the enol tautomer and the hydrogen bond would be nearly planar. The C-C and C-O bond lengths within this ring would be intermediate between typical single and double bonds, indicating significant electron delocalization.

Hydrogen Bond Geometry: The O···O distance and the O-H···O angle would be accurately measured, providing a quantitative assessment of the intramolecular hydrogen bond strength.

Intermolecular Interactions: The crystal packing would be analyzed to identify any significant intermolecular forces, such as C-H···O interactions or π-π stacking between the aromatic rings, which stabilize the crystal lattice.

| Structural Parameter | Expected Value/Observation |

| Tautomeric Form in Solid State | Enol |

| C=C bond length in enol ring | ~1.37 - 1.40 Å |

| C-C bond length in enol ring | ~1.41 - 1.44 Å |

| C-O bond length in enol ring | ~1.28 - 1.32 Å |

| O-H···O distance | ~2.4 - 2.6 Å |

| Dihedral Angle (Enol Ring vs. Phenyl Ring) | Variable, depending on crystal packing forces |

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Tautomeric Form Assignment in this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly sensitive to molecular structure, functional groups, and hydrogen bonding. researchgate.net These methods are instrumental in identifying the predominant tautomeric form of this compound in different states (solid, liquid, or in solution). nih.gov

The vibrational spectrum of the enol tautomer is distinctly different from that of the diketo form.

O-H Stretch: The most telling feature of the enol form is the presence of a very broad and intense absorption band in the IR spectrum, typically in the 3200-2400 cm⁻¹ region. This band is due to the stretching vibration of the hydroxyl group involved in the strong intramolecular hydrogen bond. researchgate.net

C=O and C=C Stretches: The diketo form would exhibit a sharp, strong C=O stretching band around 1720-1700 cm⁻¹. In contrast, the conjugated chelate system of the enol form gives rise to two strong bands. One, often assigned to an asymmetric C=O stretch, appears around 1640-1580 cm⁻¹. The other, associated with a symmetric stretch involving both C=C and C=O character, is found at a lower frequency. researchgate.net

Aromatic Ring Modes: Vibrations corresponding to the 4-methoxyphenyl group would appear in their characteristic regions.

| Vibrational Mode | Tautomer | Expected Frequency Range (cm⁻¹) | Appearance |

| ν(O-H) | Enol | 2400 - 3200 | Very broad, strong (IR) |

| ν(C=O) | Diketo | 1700 - 1720 | Strong, sharp (IR, Raman) |

| ν(C=O) / ν(C=C) asymmetric | Enol | 1580 - 1640 | Very strong (IR, Raman) |

| ν(C=O) / ν(C=C) symmetric | Enol | ~1540 | Strong (IR, Raman) |

Mechanistic Organic Chemistry of 3 4 Methoxyphenyl Pentane 2,4 Dione

Reaction Mechanisms of 3-(4-Methoxyphenyl)pentane-2,4-dione in Condensation Reactions

The β-diketone moiety in this compound is a versatile precursor in various condensation reactions, primarily due to the nucleophilic character of the central carbon atom (C3). In the presence of a base, the C3 proton is readily abstracted to form a highly stabilized enolate ion. This enolate is the key reactive intermediate in reactions like the Knoevenagel and Hantzsch condensations.

In a typical Knoevenagel-type condensation, the enolate of this compound attacks an electrophilic aldehyde or ketone. unirioja.es For example, reaction with an aldehyde like formaldehyde (B43269) or benzaldehyde, often under base catalysis, would proceed through the nucleophilic addition of the C3 carbanion to the carbonyl carbon of the aldehyde. This is followed by a dehydration step to yield a substituted α,β-unsaturated dicarbonyl product. The high reactivity of these intermediates makes them useful in multicomponent reactions, where they can be trapped in situ by other reagents, such as dienes in a subsequent Diels-Alder reaction. unirioja.es

Similarly, in Hantzsch-type syntheses of pyridines or dihydropyridines, the β-diketone acts as one of the three core components. The mechanism involves an initial Knoevenagel condensation between an aldehyde and the β-diketone, followed by a Michael addition of an enamine (derived from a β-ketoester and ammonia (B1221849) or an amine), and subsequent cyclization and dehydration/oxidation to form the aromatic pyridine (B92270) ring. acs.org The 4-methoxyphenyl (B3050149) substituent at C3 would be incorporated into the final heterocyclic product.

Electrophilic and Nucleophilic Reactivity of the Beta-Diketone Moiety in this compound

The β-diketone moiety exhibits dual reactivity, possessing both nucleophilic and electrophilic centers.

Nucleophilic Reactivity: As discussed previously, the C3 carbon is acidic and its deprotonation yields a resonance-stabilized enolate. This enolate is a soft nucleophile and readily participates in C-C bond-forming reactions. A prime example is the Michael addition, where the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound. mdpi.com It can also be used in classical acylation and alkylation reactions, although C-alkylation at the central carbon can be challenging and sometimes competes with O-alkylation. nih.gov

Electrophilic Reactivity: The two carbonyl carbons of the diketone are electrophilic centers and are susceptible to attack by nucleophiles. acs.org Reactions with binucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) lead to the formation of five-membered heterocycles such as pyrazoles and isoxazoles, respectively. acs.org The reaction mechanism involves an initial nucleophilic attack at one carbonyl group, followed by cyclization via condensation with the second carbonyl group. The unsymmetrical nature of the enol form of this compound could potentially lead to regioisomeric products, although one isomer often predominates.

Photochemical and Thermal Transformations of this compound

Photochemical Transformations: The photochemical behavior of β-diketones is influenced by their keto-enol equilibrium and the presence of chromophores. The enol form, with its conjugated system, can absorb UV light. Upon irradiation, β-diketones can undergo a variety of transformations, including photoisomerization between different enol forms or between cis and trans isomers of the enol. researchgate.net Intramolecular hydrogen abstraction by the excited carbonyl group is a common photochemical pathway for ketones. For a molecule like this compound, irradiation could potentially lead to Norrish-type reactions or cycloadditions if suitable reaction partners are present. acs.org For instance, irradiation of some o-alkylphenyl 1,3-diketones is known to induce cyclization to form benzocyclobutenols. rsc.org The presence of the aryl group also opens up pathways for photoredox-catalyzed reactions, where the diketone could be converted into a radical intermediate for C-C bond formation. nih.govprinceton.edu

Thermal Transformations: Under thermal stress, β-diketones can undergo decomposition. The specific pathways are highly dependent on the substituents and conditions. For simple β-diketones like acetylacetone (B45752), thermal decomposition can lead to the formation of ketene-like species. researchgate.net The C-C bonds adjacent to the carbonyl groups are typically the weakest and most susceptible to cleavage at high temperatures. The thermal rearrangement of related structures, like β-hydroxy ketones (products of aldol (B89426) reactions), often proceeds via a retro-aldol condensation, yielding an aldehyde and a ketone. acs.org While specific studies on the thermal rearrangement of this compound are not prevalent, it is plausible that heating could induce retro-Claisen type reactions or other rearrangements depending on the reaction environment. For instance, thermal rearrangements of heterocyclic systems containing aryl groups can proceed through homolytic cleavage of weak bonds.

Coordination Chemistry and Ligand Design Incorporating 3 4 Methoxyphenyl Pentane 2,4 Dione

Synthesis and Comprehensive Characterization of Metal Complexes of 3-(4-Methoxyphenyl)pentane-2,4-dione

The synthesis of metal complexes with this compound typically involves the reaction of the protonated ligand with a suitable metal salt in a solvent. The ligand is first deprotonated with a base to form the corresponding anion, which then acts as a bidentate O,O'-donor, coordinating to the metal center to form a stable six-membered chelate ring.

A variety of transition metal complexes incorporating the 3-(4-methoxyphenyl)pentane-2,4-dionate ligand can be synthesized. nih.gov The stoichiometry of the resulting complex, often ML₂, or ML₃, depends on the metal's preferred coordination number and oxidation state. For instance, divalent metals like Cu(II), Co(II), and Ni(II) typically form neutral, four-coordinate square planar or tetrahedral complexes of the type M(L)₂, or six-coordinate octahedral complexes by incorporating solvent molecules or other ancillary ligands. Trivalent metals such as Fe(III) and tetravalent metals like Zr(IV) form complexes such as Fe(L)₃ and Zr(L)₄, respectively.

Comprehensive characterization of these complexes involves a suite of analytical techniques:

Infrared (IR) Spectroscopy: Coordination of the diketonate to the metal is confirmed by a shift in the C=O and C=C stretching frequencies compared to the free ligand.

UV-Visible Spectroscopy: The electronic transitions within the complex, including d-d transitions and charge-transfer bands, provide insight into the geometry and electronic structure of the metal center. internationaljournalssrg.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zr(IV)), ¹H and ¹³C NMR can confirm the structure and purity of the complex.

Magnetic Susceptibility: This measurement determines the number of unpaired electrons on the metal center, confirming its oxidation state and spin state (high-spin vs. low-spin). acs.org

| Metal Ion | Typical Formula | Common Geometry | d-Electron Count | Expected Spin State | Characteristic UV-Vis Bands |

|---|---|---|---|---|---|

| Cu(II) | Cu(L)₂ | Square Planar | d⁹ | N/A | Broad d-d band (~600-700 nm) |

| Co(II) | Co(L)₂(H₂O)₂ | Octahedral | d⁷ | High-spin | Multiple d-d bands in visible region |

| Fe(III) | Fe(L)₃ | Octahedral | d⁵ | High-spin | Ligand-to-metal charge transfer (LMCT) bands |

| Ni(II) | Ni(L)₂(H₂O)₂ | Octahedral | d⁸ | High-spin | Multiple d-d bands in visible region |

| Zr(IV) | Zr(L)₄ | Square Antiprismatic | d⁰ | Diamagnetic | Ligand-based π-π* transitions |

Ligand Field Theory (LFT) is essential for describing the electronic structure of these coordination complexes. researchgate.net The 3-(4-methoxyphenyl)pentane-2,4-dionate anion is classified as a relatively weak-field ligand, meaning it causes a smaller splitting of the metal's d-orbitals. acs.org

In an octahedral complex, such as [Fe(L)₃] or [Co(L)₂(H₂O)₂], the five degenerate d-orbitals of the central metal ion are split into two sets of different energies: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg* set (dx²-y², dz²). The energy difference between these sets is denoted as Δo (the ligand field splitting parameter). Because the diketonate is a weak-field ligand, Δo is typically small, leading to high-spin complexes for metals like Fe(III) and Co(II), where electrons will occupy the higher-energy eg* orbitals before pairing in the lower-energy t₂g orbitals. acs.org

The electronic spectra of these complexes are dominated by several types of transitions:

d-d transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. They are typically weak in intensity and provide information about the ligand field splitting energy.

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based d-orbital. These are much more intense than d-d transitions and are prominent in complexes with easily oxidizable ligands and metals in high oxidation states, such as Fe(III).

Intraligand (π → π) transitions:* These occur within the ligand itself and are usually found in the ultraviolet region of the spectrum.

The presence of the electron-donating 4-methoxyphenyl (B3050149) group on the ligand backbone can subtly influence the electronic structure by increasing the electron density on the diketonate moiety, which may slightly alter the ligand field strength compared to the unsubstituted acetylacetonate (B107027) ligand.

Theoretical and Computational Investigations of 3 4 Methoxyphenyl Pentane 2,4 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties from first principles. These methods are used to determine the electronic distribution, molecular geometry, and energy of a molecule, which in turn dictate its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it ideal for studying the complex potential energy surfaces of organic molecules like 3-(4-methoxyphenyl)pentane-2,4-dione.

A key feature of β-dicarbonyl compounds, including pentane-2,4-dione derivatives, is their ability to exist in keto-enol tautomeric forms. DFT calculations can be employed to determine the relative stabilities of these tautomers. For this compound, the primary equilibrium is between the diketo form and the enol form, which is stabilized by an intramolecular hydrogen bond. Theoretical studies on similar molecules, such as 3-phenyl-2,4-pentanedione, have shown that the relative stability depends on factors like the solvent environment, with the keto form often being more stable. orientjchem.org DFT methods, such as B3LYP with a 6-31+g(d) basis set, are used to optimize the geometries of both the keto and enol forms and calculate their electronic energies to predict the equilibrium distribution. orientjchem.org

Table 1: Calculated Relative Energies of Tautomers of this compound in Different Environments using DFT (B3LYP/6-311++G(d,p))

| Tautomer | Environment | Relative Energy (kcal/mol) |

| Diketo | Gas Phase | 0.00 |

| Enol | Gas Phase | +2.54 |

| Diketo | Water (PCM) | 0.00 |

| Enol | Water (PCM) | +1.89 |

| Diketo | Cyclohexane (PCM) | 0.00 |

| Enol | Cyclohexane (PCM) | +2.81 |

| Note: Data is illustrative, based on typical results for similar β-dicarbonyl compounds. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results, particularly for spectroscopic properties and weak interactions like hydrogen bonds. doi.orgrsc.org

These methods can be used to predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. For this compound, calculations can distinguish the characteristic C=O stretching frequencies of the keto form from the C=C and O-H stretching frequencies of the enol form. Comparing these theoretical spectra with experimental data helps to confirm the molecular structure and tautomeric equilibrium. mdpi.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) to aid in the assignment of experimental spectra. dergipark.org.tr

The intramolecular hydrogen bond in the enol tautomer is a critical feature influencing its structure and stability. Ab initio calculations are particularly well-suited for analyzing such bonds. aps.org Techniques like Atoms in Molecules (AIM) analysis can be applied to the calculated electron density to characterize the nature and strength of the O-H···O bond. mdpi.com Parameters such as the electron density at the bond critical point provide quantitative insight into the covalent versus electrostatic character of the hydrogen bond. mdpi.com

Table 2: Predicted Spectroscopic Data and Hydrogen Bond Parameters from Ab Initio Calculations

| Parameter | Method | Predicted Value (Enol Form) |

| O-H Stretch Freq. | MP2/aug-cc-pVTZ | ~3200 cm⁻¹ (broad) |

| C=O Stretch Freq. | MP2/aug-cc-pVTZ | ~1650 cm⁻¹ |

| ¹H Chemical Shift (Enol OH) | GIAO-MP2 | ~15-17 ppm |

| O···H Distance | MP2/aug-cc-pVTZ | ~1.65 Å |

| H-Bond Energy | CCSD(T) | ~12-15 kcal/mol |

| Note: Data is illustrative and represents typical values for enolized β-dicarbonyls. |

Molecular Dynamics Simulations for Solution-Phase Behavior of this compound

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit behavior of a molecule in a solvent over time. MD simulations model the atoms and bonds as a classical system of balls and springs, governed by a force field, and simulate their movements by integrating Newton's laws of motion.

For this compound, MD simulations can be used to explore its conformational dynamics and solvation structure in various solvents, such as water or organic solvents. mdpi.com These simulations can reveal how solvent molecules arrange around the solute and how specific interactions, like hydrogen bonding with protic solvents, influence the conformational preferences of the methoxyphenyl group and the keto-enol equilibrium. By analyzing the simulation trajectories, one can determine the average lifetime of solute-solvent hydrogen bonds and observe the dynamic interconversion between different low-energy conformers. mdpi.com

Computational Prediction and Elucidation of Reaction Pathways and Transition States

Understanding the chemical reactivity of this compound, such as its behavior in condensation reactions or as a ligand in coordination chemistry, requires knowledge of the reaction mechanisms. Computational methods can be used to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, crucially, the transition states that connect them.

DFT is commonly used to locate the geometries of transition states and calculate the activation energy barriers for proposed reaction pathways. researchgate.net For instance, in an alkylation reaction at the central carbon (C3), computations can model the approach of an electrophile and determine the energy barrier for the formation of the new C-C bond. By comparing the activation energies for different competing pathways, the most likely reaction mechanism and the expected product can be predicted. rsc.org Advanced techniques can even be used to explore reaction networks automatically to uncover unexpected side reactions or decomposition pathways. ethz.ch

QSAR/QSPR Methodologies Applied to this compound Derivatives for Molecular Property Correlation

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are built by calculating a set of numerical parameters, known as molecular descriptors, for each compound and then using regression analysis to find a mathematical equation that links these descriptors to the observed activity or property. scispace.com

For a series of derivatives of this compound, where substituents on the phenyl ring or the acetyl groups are varied, QSAR and QSPR studies can be highly valuable. Molecular descriptors can be calculated that quantify various aspects of the structure, such as steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., LogP) properties.

A QSAR study could, for example, correlate these descriptors with the inhibitory activity of the compounds against a specific enzyme. The resulting model could identify key structural features required for high activity, such as the need for an electron-donating group at a certain position. nih.gov Similarly, a QSPR model could predict physical properties like solubility or boiling point. These models are powerful tools in rational drug design and materials science, allowing for the in silico screening of virtual compounds and the prioritization of candidates for synthesis and testing. researchgate.net

In Vitro Mechanistic Biological Research on 3 4 Methoxyphenyl Pentane 2,4 Dione Excluding Clinical, Safety, Dosage, and Full Biological Properties

Investigation of Molecular Interactions of 3-(4-Methoxyphenyl)pentane-2,4-dione with Biological Macromolecules in Cellular Models

The interaction of small molecules like this compound with biological macromolecules is fundamental to their potential biological activity. The β-dicarbonyl structure is a key feature in many biologically active compounds, suggesting that this scaffold can engage in various non-covalent and covalent interactions within cellular models. These interactions are dictated by the compound's structural features: the pentane-2,4-dione moiety, which exists in a keto-enol tautomeric equilibrium, and the 4-methoxyphenyl (B3050149) group. The enol form can participate in hydrogen bonding, while the aromatic ring can engage in hydrophobic and π-stacking interactions with residues in proteins or nucleic acids.

The ability of this compound to bind and potentially inhibit enzymes is a significant area of mechanistic research. While direct studies on this specific compound are limited, the broader class of β-diketones has been shown to interact with various enzymes. For instance, related dione (B5365651) structures, such as 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC), are potent, time-dependent reversible inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov This inhibition involves the formation of a tight-binding enzyme-inhibitor complex, demonstrating the capacity of the dione scaffold to interact with enzyme active sites. nih.gov

One critical enzymatic pathway in cellular biology is the caspase cascade, which executes programmed cell death or apoptosis. nih.gov This process involves a series of cysteine-dependent aspartate proteases that are activated in response to pro-apoptotic signals. researchgate.netresearchgate.net Initiator caspases (like caspase-8 and -9) are activated first and in turn activate effector caspases (like caspase-3 and -7), which proceed to cleave key cellular substrates, leading to cell dismantling. nih.govnih.gov The induction of apoptosis through caspase activation is a key mechanism for many therapeutic agents. While direct evidence linking this compound to caspase activation is not available, its structural components suggest a potential for inducing cellular stress that could trigger apoptotic pathways.

Receptor binding assays are crucial for determining if a compound or its analogs can interact with specific cellular receptors, thereby initiating a signaling cascade. Such studies often use radioligand displacement assays, where the ability of a test compound to displace a known, radioactively labeled ligand from its receptor is measured. researchgate.net This provides key data on binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.gov

For this compound, analogs could be synthesized to explore these interactions. Modifications would typically involve altering the substituents on the phenyl ring or changing the groups on the pentanedione backbone. For example, creating analogs with different substituents at the para-position (e.g., hydroxyl, chloro, nitro) or moving the methoxy (B1213986) group to the ortho- or meta-position could significantly alter binding affinity and selectivity for a given receptor. nih.govnih.gov Docking and molecular dynamics simulations are often employed alongside these in vitro assays to predict and rationalize the binding modes of these analogs at the molecular level. nih.gov

The following table illustrates a hypothetical set of analogs and their potential binding affinities for a generic receptor, based on principles of medicinal chemistry.

| Analog | Modification on Phenyl Ring | Hypothetical Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| Parent Compound | 4-OCH3 | 150 |

| Analog 1 | 4-OH | 85 |

| Analog 2 | 4-Cl | 120 |

| Analog 3 | 4-NO2 | 250 |

| Analog 4 | 3-OCH3 | 180 |

Studies of Free Radical Scavenging Mechanisms of this compound in vitro

The β-diketone structural motif is well-recognized for its antioxidant and free-radical scavenging properties. mdpi.comresearchgate.net This activity is largely attributed to the keto-enol tautomerism of the dicarbonyl system. The enol form is particularly effective at scavenging radicals. mdpi.com The central carbon atom (the active methylene (B1212753) group) located between the two carbonyls is a critical site for antioxidant activity. acs.org

Research on related β-diketones, such as tetrahydrocurcumin, has shown that the antioxidant mechanism can involve the cleavage of the C-C bond at this active methylene carbon. nih.gov This process allows the molecule to effectively neutralize peroxyl radicals. nih.gov Therefore, this compound is expected to scavenge free radicals through mechanisms involving its active methylene group.

Chelation Effects of this compound with Biologically Relevant Metal Ions in vitro

The pentane-2,4-dione moiety, also known as acetylacetonate (B107027) (acac), is a classic bidentate chelating ligand in coordination chemistry. The two oxygen atoms from the carbonyl groups can coordinate with a single metal ion to form a stable six-membered ring structure. researchgate.net This chelation is often enhanced by the deprotonation of the enol form, creating an anionic ligand that binds strongly to metal cations.

This compound is expected to retain this strong chelating ability. It can form stable complexes with a variety of biologically relevant metal ions, including but not limited to:

Copper (Cu²⁺)

Iron (Fe²⁺/Fe³⁺)

Zinc (Zn²⁺)

Palladium (Pd²⁺) researchgate.net

Vanadium (V⁴⁺) researchgate.net

The formation of these metal complexes can significantly alter the biological properties of both the metal ion and the ligand. By sequestering metal ions, the compound could disrupt metal-dependent enzymatic processes or mitigate metal-induced oxidative stress. The specific coordination chemistry and stability of these complexes can be studied in vitro using techniques like UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry. researchgate.net

Structure-Activity Relationship (SAR) Methodologies Applied to Molecular Interaction Profiles of this compound Scaffolds

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. scispace.com This involves systematically modifying the chemical structure and evaluating how these changes affect a specific biological endpoint, such as enzyme inhibition or receptor binding. nih.govnih.gov For the this compound scaffold, SAR studies would explore how modifications influence its molecular interactions.

Key areas for modification include:

The Aryl Ring: The position and electronic nature of the substituent on the phenyl ring can be varied. For instance, replacing the electron-donating methoxy group with electron-withdrawing groups (like -Cl, -CF₃, -NO₂) or other electron-donating groups (like -OH, -CH₃) can dramatically alter activity. mdpi.com The position of the substituent (ortho, meta, or para) is also a critical factor. nih.gov

The Diketone Moiety: The terminal methyl groups of the pentanedione structure could be replaced with larger alkyl or even aryl groups to probe steric and hydrophobic interactions within a binding site.

A hypothetical SAR study for enzyme inhibition is presented in the table below, illustrating how structural changes could modulate potency.

| Compound | R1 (Aryl Substituent) | R2 (Diketone Moiety) | Hypothetical Enzyme Inhibition (IC50, µM) |

|---|---|---|---|

| Parent | 4-OCH3 | -CH3 | 10.5 |

| SAR-1 | 4-OH | -CH3 | 5.2 |

| SAR-2 | 4-Cl | -CH3 | 8.9 |

| SAR-3 | H | -CH3 | 15.1 |

| SAR-4 | 4-OCH3 | -C2H5 | 12.8 |

Future Directions and Emerging Research Avenues for 3 4 Methoxyphenyl Pentane 2,4 Dione Studies

The unique chemical structure of 3-(4-Methoxyphenyl)pentane-2,4-dione, a β-diketone, positions it as a valuable scaffold for a multitude of future research applications. researchgate.net Emerging avenues in computational chemistry, materials science, analytical chemistry, and sustainable synthesis are set to unlock the full potential of this compound and its derivatives.

Q & A

Q. What are the established synthetic routes for 3-(4-Methoxyphenyl)pentane-2,4-dione?

The compound can be synthesized via alkylation of pentane-2,4-dione derivatives. For example, iodobenzyl-substituted analogs are prepared by reacting pentane-2,4-dione with iodobenzyl halides under basic conditions, followed by purification via recrystallization . Alternative routes involve condensation reactions of methoxyphenyl precursors with diketones, optimized for yield and purity using HPLC or GC-MS analysis.

Q. What safety protocols are recommended when handling this compound?

Safety measures include using fume hoods, nitrile gloves, and eye protection. The compound’s structural analog, pentane-2,4-dione, is known to cause respiratory and dermal irritation . Storage should be in airtight containers away from oxidizers, strong bases, and ignition sources. Spill management requires neutralization with inert absorbents and disposal per hazardous waste regulations .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses Mo/Kα radiation, with structure refinement via SHELXL . For related aryl-substituted diketones, space group assignments (e.g., monoclinic P2₁/c) and hydrogen-bonding networks are analyzed to confirm molecular geometry .

Advanced Research Questions

Q. How do tautomeric forms of this compound influence its reactivity?

The enol-keto tautomerism can be studied using IR spectroscopy and DFT calculations. For analogs like 3-(phenylthio)pentane-2,4-dione, B3LYP/6-311G∗∗ simulations predict dominant enol forms, validated by Raman and IR peaks at ~1600 cm⁻¹ (C=O stretching) and 3000–3500 cm⁻¹ (O-H vibrations) . Solvent polarity and temperature shifts in tautomeric equilibria should be quantified via NMR titration.

Q. What are its applications in catalysis or material science?

Metal complexes derived from diketones show promise in semiconductor materials. For example, europium or molybdenum complexes with pentane-2,4-dione ligands exhibit unique electronic properties for optoelectronics . Reactivity with transition metals (e.g., Mo(VI)) can be explored for catalytic cyclization or oxidation reactions .

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data?

Contradictions often arise from solvent effects or basis set limitations in DFT. Cross-validation using multiple techniques (e.g., X-ray crystallography for bond lengths, IR for functional groups, and NMR for proton environments) is critical . For example, deviations in calculated vs. observed C=O stretching frequencies may require hybrid functionals (e.g., CAM-B3LYP) or implicit solvent models.

Q. What biological activities have been investigated for structurally related diketones?

Analogous compounds, such as 3,3-bis[(2,4-dichlorophenyl)methyl]pentane-2,4-dione, exhibit antimicrobial and anticancer properties via enzyme inhibition (e.g., cytochrome P450) . For this compound, in vitro assays (e.g., MTT for cytotoxicity) and molecular docking studies against therapeutic targets (e.g., kinases) are recommended to assess bioactivity .

Methodological Notes

- Synthetic Optimization : Use kinetic vs. thermodynamic control to favor specific tautomers during synthesis.

- Data Contradictions : Address outliers by repeating experiments under controlled humidity/temperature or refining computational parameters.

- Safety Compliance : Regularly review SDS updates for analogs, as regulatory guidelines evolve .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.